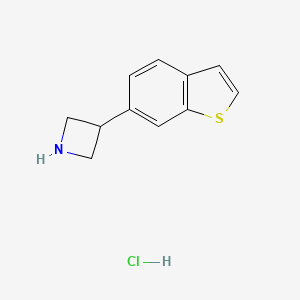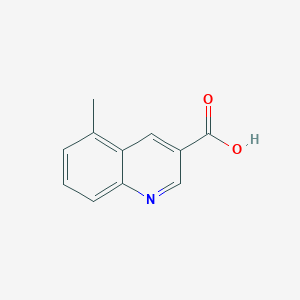![molecular formula C10H16O B13698127 7,7-Dimethyl-4-methylenebicyclo[4.1.0]heptan-3-ol](/img/structure/B13698127.png)
7,7-Dimethyl-4-methylenebicyclo[4.1.0]heptan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,7-Dimethyl-4-methylenebicyclo[4.1.0]heptan-3-ol: is a bicyclic organic compound with the molecular formula C10H16O . It is characterized by a unique structure that includes a bicyclo[4.1.0]heptane ring system with a methylene group at the 4-position and two methyl groups at the 7-position. This compound is also known by its IUPAC name, (E)-3(10)-Caren-4-ol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,7-Dimethyl-4-methylenebicyclo[4.1.0]heptan-3-ol typically involves the cyclization of suitable precursors under specific conditions. One common method includes the cyclization of 7,7-dimethyl-3-methylenebicyclo[4.1.0]heptane using a strong acid catalyst . The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained with high yield.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to maintain optimal reaction conditions. The use of advanced purification techniques such as distillation and chromatography ensures the final product’s purity .
Chemical Reactions Analysis
Types of Reactions: 7,7-Dimethyl-4-methylenebicyclo[4.1.0]heptan-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst (e.g., palladium on carbon).
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., alkyl halides).
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives, alkylated derivatives.
Scientific Research Applications
Chemistry: 7,7-Dimethyl-4-methylenebicyclo[4.1.0]heptan-3-ol is used as an intermediate in organic synthesis. Its unique structure makes it valuable for the synthesis of complex organic molecules and natural products .
Biology and Medicine: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It is also investigated for its potential use in drug development .
Industry: In the industrial sector, this compound is used in the production of fragrances and flavors due to its pleasant aroma. It is also used as a building block for the synthesis of various fine chemicals .
Mechanism of Action
The mechanism of action of 7,7-Dimethyl-4-methylenebicyclo[4.1.0]heptan-3-ol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes, leading to cell lysis and death. The anti-inflammatory effects are believed to result from the inhibition of pro-inflammatory cytokines and enzymes .
Comparison with Similar Compounds
- 7,7-Dimethyl-3-methylenebicyclo[4.1.0]heptane
- 4,7,7-Trimethylbicyclo[4.1.0]heptan-3-ol
- 4,7-Dimethyl-7-(4-methylpent-3-enyl)bicyclo[4.1.0]heptan-4-ol
Comparison: Compared to these similar compounds, 7,7-Dimethyl-4-methylenebicyclo[4.1.0]heptan-3-ol is unique due to the presence of the methylene group at the 4-position, which significantly influences its chemical reactivity and biological activity. This structural feature makes it more versatile in synthetic applications and potentially more effective in biological contexts .
Properties
Molecular Formula |
C10H16O |
|---|---|
Molecular Weight |
152.23 g/mol |
IUPAC Name |
7,7-dimethyl-4-methylidenebicyclo[4.1.0]heptan-3-ol |
InChI |
InChI=1S/C10H16O/c1-6-4-7-8(5-9(6)11)10(7,2)3/h7-9,11H,1,4-5H2,2-3H3 |
InChI Key |
BKSIPWIAFSUQKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2C1CC(=C)C(C2)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


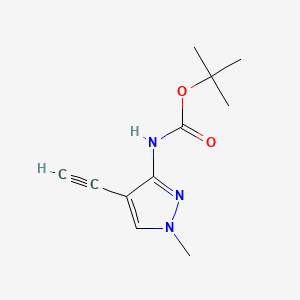
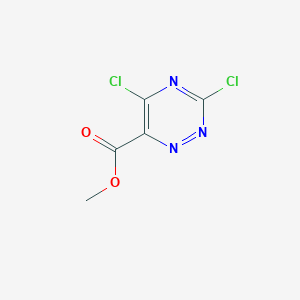

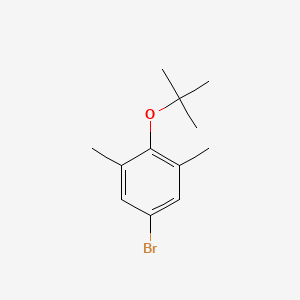



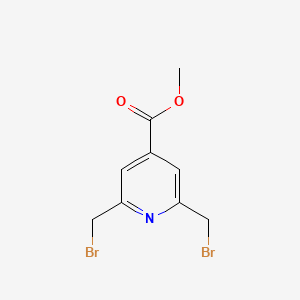
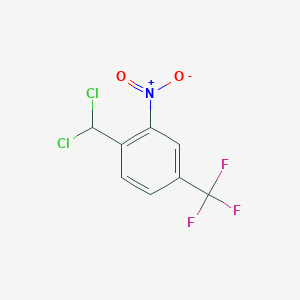
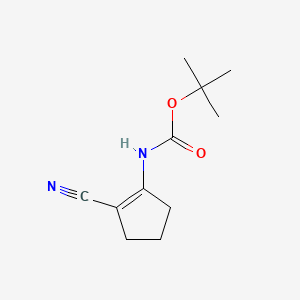
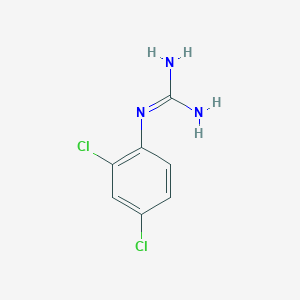
![2-Chloro-5-[(3-fluoro-1-azetidinyl)methyl]pyridine](/img/structure/B13698106.png)
